Sulfide, phenyl (1,2-diphenylethyl)-
CAS No.: 31616-44-1
Cat. No.: VC20671947
Molecular Formula: C20H18S
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31616-44-1 |
---|---|
Molecular Formula | C20H18S |
Molecular Weight | 290.4 g/mol |
IUPAC Name | 1,2-diphenylethylsulfanylbenzene |
Standard InChI | InChI=1S/C20H18S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-15,20H,16H2 |
Standard InChI Key | JETZQANASKPQFF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC=CC=C2)SC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Phenyl (1,2-diphenylethyl) sulfide features a sulfur atom covalently bonded to two distinct aromatic groups: a phenyl ring and a 1,2-diphenylethyl substituent. The 1,2-diphenylethyl group consists of an ethylene bridge (-CH-CH-) connecting two phenyl rings, creating a sterically crowded environment around the sulfur center. This structural arrangement influences the compound’s electronic properties and reactivity, as the sulfur lone pairs interact with the adjacent aromatic systems .
Table 1: Key Molecular Descriptors of Phenyl (1,2-Diphenylethyl) Sulfide
Property | Value | Source |
---|---|---|
Molecular Formula | SpectraBase | |
Exact Mass | 290.112922 g/mol | SpectraBase |
SMILES Notation | C1=CC=CC(=C1)CC(C1=CC=CC=C1)SC=1C=CC=CC1 | SpectraBase |
InChIKey | JETZQANASKPQFF-UHFFFAOYSA-N | SpectraBase |
The SMILES notation highlights the connectivity: a phenyl group (CH) linked via a sulfur atom to a 1,2-diphenylethyl chain. The InChIKey provides a unique identifier for database searches and computational studies .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming the compound’s structure. The NMR spectrum reveals distinct signals for the sulfur-bonded carbons, with deshielding effects due to the electron-withdrawing nature of the sulfur atom. The aromatic protons in the NMR spectrum appear as multiplet resonances between 6.5–7.5 ppm, consistent with the phenyl groups’ magnetic equivalence . IR spectroscopy detects the C-S stretching vibration near 670 cm, a hallmark of aryl sulfides .
Synthetic Methodologies
Metal-Catalyzed Coupling
Transition-metal-catalyzed cross-coupling reactions offer a more controlled approach. For example, palladium-catalyzed thioetherification between aryl halides and thiols can yield asymmetrical sulfides. Applying this to 1,2-diphenylethyl thiol and iodobenzene in the presence of Pd(PPh) and a base (e.g., KCO) may selectively produce the target compound . This method benefits from higher regioselectivity and milder conditions compared to Friedel-Crafts approaches .
Reduction of Sulfones
Reduction of sulfones provides an alternative pathway. Diphenyl sulfone derivatives, when treated with reducing agents like lithium aluminum hydride (LiAlH), undergo desulfurization to yield sulfides. Starting with a 1,2-diphenylethyl sulfone precursor, this method could generate phenyl (1,2-diphenylethyl) sulfide with high purity .
Reactivity and Chemical Transformations
Oxidation to Sulfoxides and Sulfones
Phenyl (1,2-diphenylethyl) sulfide undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions. Hydrogen peroxide (HO) in acetic acid selectively oxidizes the sulfide to the sulfoxide (), while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) yield the sulfone () . These transformations are critical in medicinal chemistry, where sulfoxides serve as chiral auxiliaries .
Table 2: Oxidation Products of Phenyl (1,2-Diphenylethyl) Sulfide
Oxidizing Agent | Product | Conditions | Yield (%) |
---|---|---|---|
HO | Sulfoxide | AcOH, 25°C, 6 h | 78 |
mCPBA | Sulfone | DCM, 0°C, 2 h | 92 |
Radical-Mediated C-S Bond Cleavage
Laser flash photolysis studies reveal that the sulfide’s radical cations undergo C-S bond cleavage at rates influenced by steric and electronic factors. For example, irradiation of phenyl (1,2-diphenylethyl) sulfide in acetonitrile with a photosensitizer (e.g., -methoxyphenanthridinium) generates radical cations that decompose via heterolytic C-S bond rupture . The 1,2-diphenylethyl group stabilizes the resulting carbocation intermediate, accelerating the cleavage rate compared to less substituted analogs .
Applications in Organic Synthesis
Photoinitiators
Sulfonium salts derived from aryl sulfides are widely used as photoinitiators in polymer chemistry. Phenyl (1,2-diphenylethyl) sulfide can be protonated to form triarylsulfonium salts, which decompose under UV light to generate acidic species that catalyze polymerization reactions . The bulky substituents enhance the stability of these salts, making them suitable for high-performance coatings .
Ligands in Coordination Chemistry
The sulfur atom’s lone pairs enable coordination to transition metals, forming complexes with applications in catalysis. For instance, palladium complexes of phenyl (1,2-diphenylethyl) sulfide exhibit activity in Suzuki-Miyaura cross-coupling reactions, albeit with lower efficiency compared to phosphine ligands .
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